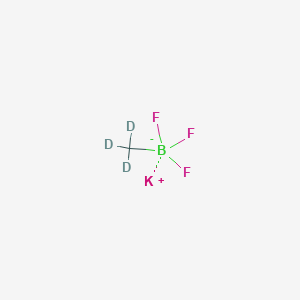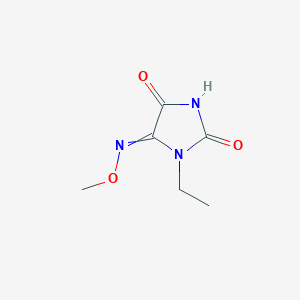
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a compound that may be explored within various chemical research domains. It falls within the broader category of imidazolidine diones, a class known for their diverse biological activities and chemical functionalities. The specific focus on this compound suggests an interest in its unique structural or functional attributes.
Synthesis Analysis
While direct references to the synthesis of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione were not found, related compounds provide insight into potential synthetic pathways. Analogous compounds, such as 5-Amino-3-methylimidazolidine-2,4-dione, have been synthesized through a simple two-step process, starting with specific amines added to cyanuric chloride followed by reactions with phenols or anilines (Witchard & Watson, 2010). This method might offer a starting point for synthesizing the target compound by modifying the substituents appropriately.
Molecular Structure Analysis
Molecular structure analysis often involves computational methods to predict stability, conformations, and reactivity. For compounds within the imidazolidine-2,4-dione family, DFT (Density Functional Theory) studies can provide insights into electronic structure, which directly influences chemical behavior. A study involving a structurally similar compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine-2,10(3H)-dione, utilized FT-IR, NMR, and DFT calculations to detail its structure-activity relationships (Halim & Ibrahim, 2021). Similar analytical approaches could elucidate the molecular structure of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione.
Chemical Reactions and Properties
The chemical reactions of imidazolidine diones typically involve nucleophilic attacks due to their electrophilic centers. For example, reactions of nitromethane with aryl isocyanates in the presence of triethylamine can form related structures, such as 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, showcasing the compound's reactivity and potential for functionalization (Shimizu, Hayashi, & Teramura, 1986).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline form, are essential for understanding its practical applications. These properties are often determined experimentally and are crucial for the compound's handling and formulation. Similar analyses on analogous compounds could provide a comparative basis for understanding the physical characteristics of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, define the utility of the compound in chemical syntheses and potential applications. Studies on related thiazolidine derivatives have highlighted their utility in producing potent biological activities, indicating the importance of structural moieties in determining chemical behavior (Gupta, Ghosh, & Chandra, 2005).
Wissenschaftliche Forschungsanwendungen
ERK1/2 Inhibitor Development
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione analogs have been synthesized for potential use as ERK1/2 inhibitors, particularly in leukemia cells. These compounds are studied for their ability to inhibit cell proliferation and induce apoptosis, suggesting their potential in cancer treatment (Li et al., 2009).
DNA Binding Studies
Imidazolidine derivatives, including 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione, have been analyzed for their DNA binding affinity. These studies are crucial in understanding their potential as anticancer drugs, as the DNA binding propensity of these compounds was found to be comparable or even greater than some clinically used anticancer drugs (Shah et al., 2013).
Antimicrobial Activity
Research has been conducted on the antimicrobial properties of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione derivatives. These studies focus on their effectiveness against various pathogenic bacterial and fungal strains, showing promise for their use in antimicrobial therapies (Stana et al., 2014).
Antitubercular Activity
Investigations have been carried out on the antitubercular properties of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione analogues. Such studies are significant in the development of new treatments for tuberculosis, especially in understanding the mechanism of action and structure-activity relationships of these compounds (Samala et al., 2014).
Corrosion Inhibition
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. These studies are essential for developing new materials that can resist corrosion, thereby extending the life of metal structures (Yadav et al., 2015).
Antidiabetic Agents
Research has also been focused on developing antidiabetic agents from derivatives of 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione. These studies are crucial for finding new treatments for diabetes, especially those that show hypoglycemic and hypolipidemic activities (Sohda et al., 1982).
Eigenschaften
IUPAC Name |
1-ethyl-5-methoxyiminoimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKFBNWXNLMMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NOC)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione | |
CAS RN |
71342-67-1 |
Source


|
| Record name | 1-Ethyl-2,4,5-imidazolidinetrione 5-(O-methyloxime) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

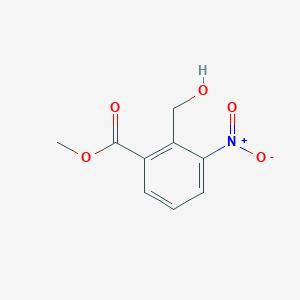

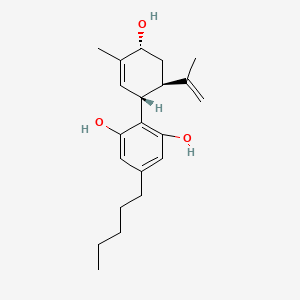
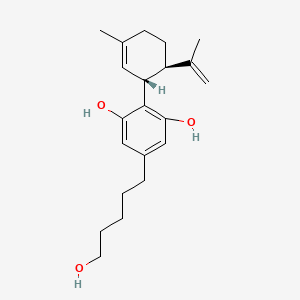
![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)
